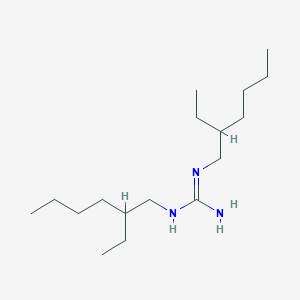

N,N''-Bis(2-ethylhexyl)guanidine

Description

Properties

CAS No. |

112960-67-5 |

|---|---|

Molecular Formula |

C17H37N3 |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

1,2-bis(2-ethylhexyl)guanidine |

InChI |

InChI=1S/C17H37N3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H3,18,19,20) |

InChI Key |

DUULAUFUEUHEQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC(=NCC(CC)CCCC)N |

Origin of Product |

United States |

Preparation Methods

Biphasic Alkylation Protocol

A biphasic reaction system, as described in guanidinylation studies, optimizes the alkylation efficiency. The protocol involves:

- Reagents : Guanidine hydrochloride, 2-ethylhexyl bromide (2 equivalents), aqueous sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

- Conditions : Stirring at 60–80°C for 12–24 hours under nitrogen.

- Workup : Extraction with dichloromethane, followed by purification via silica gel chromatography.

This method achieves yields of 65–78%, with minimal byproducts such as monoalkylated guanidine or overalkylated species. The phase-transfer catalyst enhances interfacial reactivity, ensuring complete bis-alkylation.

Solvent and Base Optimization

Alternative solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Cs₂CO₃) have been explored to improve reaction kinetics. For instance, using Cs₂CO₃ in DMF at 100°C reduces reaction time to 6–8 hours but may lower yields to 50–60% due to side reactions.

Protected Guanidine Strategies

To circumvent selectivity challenges in direct alkylation, protected guanidine intermediates are employed.

Triazone-Protected Guanidine Route

A method adapted from Biginelli reaction studies utilizes triazone-protected guanidine (20 ) as a precursor:

- Protection : Guanidine is reacted with N,N’-dimethylurea and formaldehyde to form triazone derivative 26 (96% yield).

- Alkylation : 26 is treated with 2-ethylhexyl bromide in THF at 70°C, yielding the bis-alkylated intermediate.

- Deprotection : Cleavage of the triazone group with 50% trifluoroacetic acid (TFA) in dichloromethane furnishes this compound (53–76% overall yield).

This approach minimizes overalkylation but requires harsh acidic conditions during deprotection, limiting compatibility with acid-sensitive functional groups.

Boc-Protected Guanidine Route

An alternative employs tert-butoxycarbonyl (Boc) protection:

- Protection : Guanidine is treated with di-tert-butyl dicarbonate to form N,N’-Boc-guanidine.

- Alkylation : Reaction with 2-ethylhexyl mesylate in DMF at 80°C (2 equivalents, 12 hours).

- Deprotection : TFA-mediated Boc removal yields the target compound (60–70% overall yield).

This method offers milder deprotection conditions compared to the triazone route but introduces additional synthetic steps.

Comparative Analysis of Methods

Yield and Efficiency

Substrate Scope and Functional Group Tolerance

- Direct Alkylation : Tolerates aliphatic halides but struggles with sterically hindered substrates.

- Protected Routes : Compatible with aromatic and heteroaromatic halides but require inert atmospheres.

Industrial-Scale Synthesis and Patent Landscape

Patent filings (e.g., WIPO PATENTSCOPE) disclose continuous-flow reactors for large-scale production. Key parameters include:

- Temperature : 70–90°C

- Residence Time : 30–60 minutes

- Catalyst : Recyclable ion-exchange resins

These methods achieve >90% conversion with minimal waste, underscoring their viability for commercial applications.

Mechanistic Insights and Side Reactions

The alkylation proceeds via an Sₙ2 mechanism, with guanidine’s primary amines attacking the electrophilic carbon of 2-ethylhexyl halides. Competing reactions include:

Chemical Reactions Analysis

Types of Reactions: N,N’'-Bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding guanidinium salts.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidinium salts, while substitution reactions can produce various substituted guanidines.

Scientific Research Applications

N,N’'-Bis(2-ethylhexyl)guanidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.

Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.

Medicine: Guanidine derivatives, including N,N’'-Bis(2-ethylhexyl)guanidine, are explored for their potential as therapeutic agents, particularly in the treatment of diseases involving protein misfolding and aggregation.

Industry: It is used in the production of polymers, resins, and other materials with enhanced mechanical and thermal properties

Mechanism of Action

The mechanism of action of N,N’'-Bis(2-ethylhexyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly important in its role as an enzyme inhibitor or modulator of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Structural and Functional Differences

Key Structural Features:

- N,N''-Bis(2-ethylhexyl)guanidine: Branched alkyl chains (2-ethylhexyl) enhance solubility in nonpolar solvents like kerosene but may require modifiers (e.g., 10% tridodecylamine, TDA) for optimal performance .

- N,N'-Dicyclohexyl-N''-isotridecylguanidine : Cyclohexyl groups introduce steric hindrance, reducing flexibility and metal-binding efficiency in extraction processes .

- Aryl-Substituted Guanidines (e.g., 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine): Aromatic substituents increase rigidity and alter electronic properties, favoring catalytic or pharmaceutical applications over metal extraction .

Table 1: Structural Comparison of Guanidine Derivatives

Extraction Efficiency and pH Stability

This compound demonstrates superior performance in extracting gold and silver from cyanide solutions, especially at elevated pH levels. At 0.050 M concentration, it achieves >95% gold and silver extraction even at pH 12.2, outperforming N,N'-bis(tridecyl)guanidine, which shows reduced efficiency (~64% Ag at pH 12.0) . Copper extraction, however, is less efficient (48% at pH 12.0), highlighting selectivity for precious metals.

Table 2: Metal Extraction Efficiency at pH 12.0–12.3

| Compound | Au Extraction (%) | Ag Extraction (%) | Cu Extraction (%) |

|---|---|---|---|

| This compound | 95 | 35 | 48 |

| N,N'-Bis(tridecyl)guanidine | 90 | 64 | 6 |

Solubility and Practical Considerations

The branched 2-ethylhexyl groups improve solubility in kerosene but necessitate modifiers (TDA) to prevent phase separation . In contrast, linear alkyl derivatives like N,N'-bis(tridecyl)guanidine achieve better solubility without modifiers but suffer from lower pH tolerance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.